

"Psoromic acid CAS number and molecular weight"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Psoromic Acid*

Cat. No.: *B1678306*

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Psoromic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoromic acid, a naturally occurring lichen metabolite, has emerged as a compound of significant interest within the scientific community. Its diverse biological activities, including potent enzyme inhibition and antimicrobial properties, underscore its potential as a lead compound in drug discovery and development. This technical guide provides an in-depth overview of the physicochemical properties of **psoromic acid**, its key biological targets, and detailed experimental methodologies for its study.

Physicochemical Properties

Psoromic acid is a depsidone, a type of polyphenolic compound, with the following key identifiers:

Property	Value
CAS Registry Number	7299-11-8[1][2][3]
Molecular Formula	C ₁₈ H ₁₄ O ₈ [4]
Molecular Weight	358.3 g/mol [1][2][3][5]

Biological Activity and Quantitative Data

Psoromic acid exhibits a range of biological activities, with notable inhibitory effects on key enzymes and various microorganisms. The following table summarizes the quantitative data associated with its primary biological targets.

Biological Target/Activity	Test System	Quantitative Data (IC ₅₀ /MIC)	Reference(s)
Rab Geranylgeranyl Transferase (RabGGTase)	In vitro enzyme assay	IC ₅₀ = 1.3 μM	[1][5]
Herpes Simplex Virus 1 (HSV-1) DNA Polymerase	In vitro enzyme assay	IC ₅₀ = 0.7 μM, K _i = 0.3 μM	[6][7]
Herpes Simplex Virus 1 (HSV-1) Replication	Plaque reduction assay in Vero cells	IC ₅₀ = 1.9 μM	[6][7]
Herpes Simplex Virus 2 (HSV-2) Replication	Titer reduction assay in Vero cells	EC ₅₀ = 2.7 μM	[6][7]
Mycobacterium tuberculosis (various strains)	Microdilution assay	MIC = 3.2 - 4.1 μM	

Key Mechanisms of Action

Inhibition of Rab Geranylgeranyl Transferase (RabGGTase)

Psoromic acid is a potent and selective inhibitor of RabGGTase, an enzyme crucial for the post-translational modification of Rab GTPases. This modification, known as prenylation, is essential for the proper localization and function of Rab proteins in vesicular transport. The inhibitory mechanism of **psoromic acid** is unique as it involves covalent binding to the N-terminus of the α -subunit of RabGGTase. This covalent interaction appears to enhance its binding to the active site, contributing to its selectivity.

Inhibition of HSV-1 DNA Polymerase

Psoromic acid effectively inhibits the replication of Herpes Simplex Virus 1 (HSV-1) by targeting the viral DNA polymerase. It acts as a non-nucleoside inhibitor, engaging in competitive inhibition with respect to the incorporation of deoxythymidine triphosphate (dTTP). [6] This mechanism disrupts the synthesis of viral DNA, thereby halting viral replication.

Experimental Protocols

Determination of Anti-HSV-1 DNA Polymerase Activity

This protocol outlines a radiolabeled nucleotide-based assay to determine the inhibitory effect of **psoromic acid** on HSV-1 DNA polymerase.

Materials:

- Purified HSV-1 DNA polymerase
- Activated calf thymus DNA (template-primer)
- Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
- [^3H]-dTTP (radiolabeled nucleotide)
- **Psoromic acid**
- Reaction buffer (containing Tris-HCl, MgCl_2 , KCl, and dithiothreitol)
- Trichloroacetic acid (TCA)
- Glass fiber filters

- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and [³H]-dTTP.
- Add varying concentrations of **psoromic acid** to the reaction mixture. A control reaction without the inhibitor should also be prepared.
- Initiate the polymerase reaction by adding the purified HSV-1 DNA polymerase to the mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding cold TCA to precipitate the DNA.
- Collect the precipitated DNA on glass fiber filters by vacuum filtration.
- Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity incorporated into the DNA using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **psoromic acid** relative to the control.
- Determine the IC₅₀ value, the concentration of **psoromic acid** that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method to determine the MIC of **psoromic acid** against bacterial strains, such as *Mycobacterium tuberculosis*.

Materials:

- Bacterial culture in logarithmic growth phase
- Appropriate liquid growth medium (e.g., Middlebrook 7H9 broth for *M. tuberculosis*)
- **Psoromic acid**
- 96-well microtiter plates
- Spectrophotometer or a visual indicator of bacterial growth

Procedure:

- Prepare a stock solution of **psoromic acid** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the **psoromic acid** stock solution in the liquid growth medium in the wells of a 96-well microtiter plate.
- Prepare a standardized bacterial inoculum and dilute it in the growth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add the bacterial inoculum to each well containing the diluted **psoromic acid**.
- Include a positive control (bacteria in medium without inhibitor) and a negative control (medium only) on each plate.
- Incubate the plates at the optimal temperature for the specific bacterial strain for a defined period (e.g., 18-24 hours for most bacteria, longer for slow-growing organisms like *M. tuberculosis*).
- After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a spectrophotometer. The MIC is the lowest concentration of **psoromic acid** that completely inhibits visible growth of the bacteria.

Rab Geranylgeranyl Transferase (RabGGTase) Inhibition Assay

This assay is designed to measure the inhibitory effect of **psoromic acid** on the enzymatic activity of RabGGTase.

Materials:

- Recombinant RabGGTase
- Rab escort protein (REP)
- A Rab GTPase substrate (e.g., Rab7)
- Geranylgeranyl pyrophosphate (GGPP)
- **Psoromic acid**
- Assay buffer (containing HEPES, NaCl, MgCl₂, DTT)

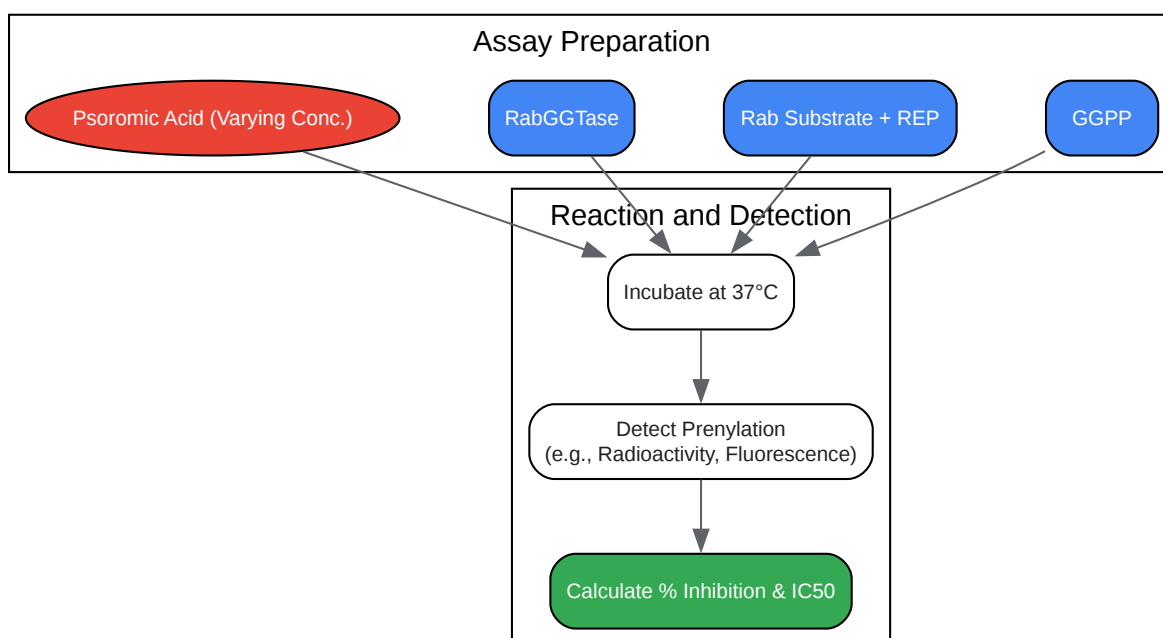
Procedure:

- Prepare a reaction mixture containing the assay buffer, REP, and the Rab GTPase substrate.
- Add varying concentrations of **psoromic acid** to the reaction mixture. A control reaction without the inhibitor should be included.
- Pre-incubate the mixture to allow for the formation of the Rab/REP complex.
- Initiate the prenylation reaction by adding RabGGTase and GGPP to the mixture.
- Incubate the reaction at 37°C for a specified time.
- The activity of RabGGTase can be measured using various detection methods, such as a filter-binding assay with radiolabeled GGPP or a fluorescence-based assay.
- Quantify the amount of prenylated Rab protein in each reaction.

- Calculate the percentage of inhibition for each concentration of **psoromic acid** compared to the control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Visualizations

Caption: Competitive inhibition of HSV-1 DNA Polymerase by **Psoromic Acid**.



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- To cite this document: BenchChem. ["Psoromic acid CAS number and molecular weight"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678306#psoromic-acid-cas-number-and-molecular-weight]

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